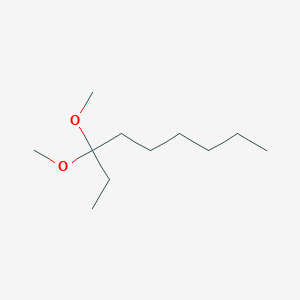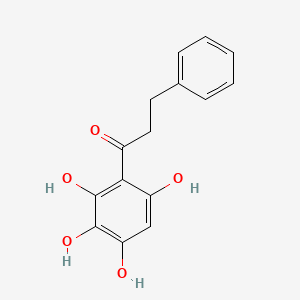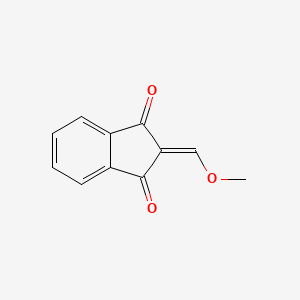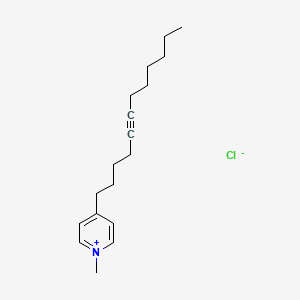![molecular formula C8H14ClF3N2 B14291200 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride CAS No. 112498-70-1](/img/structure/B14291200.png)
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a quaternary ammonium compound known for its unique structural features and chemical properties. This compound is characterized by the presence of a trifluoroethyl group attached to a diazabicyclo[2.2.2]octane framework, making it a valuable molecule in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with 2,2,2-trifluoroethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, enhancing the yield and purity of the final product.
化学反应分析
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide or potassium carbonate in an aqueous or organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives of the original compound.
科学研究应用
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to form stable complexes with various drugs.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism by which 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways.
相似化合物的比较
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octane: Lacks the chloride ion, affecting its solubility and reactivity.
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with a bromide ion, which can influence its reactivity and interaction with other molecules.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is unique due to its specific combination of a trifluoroethyl group and a quaternary ammonium structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[222]octan-1-ium chloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
112498-70-1 |
|---|---|
分子式 |
C8H14ClF3N2 |
分子量 |
230.66 g/mol |
IUPAC 名称 |
1-(2,2,2-trifluoroethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;chloride |
InChI |
InChI=1S/C8H14F3N2.ClH/c9-8(10,11)7-13-4-1-12(2-5-13)3-6-13;/h1-7H2;1H/q+1;/p-1 |
InChI 键 |
DYBFPZWPPDFVIO-UHFFFAOYSA-M |
规范 SMILES |
C1C[N+]2(CCN1CC2)CC(F)(F)F.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
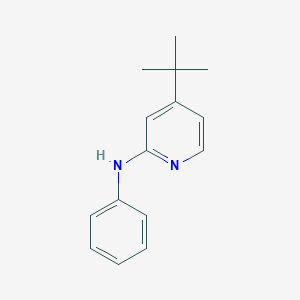
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)

![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

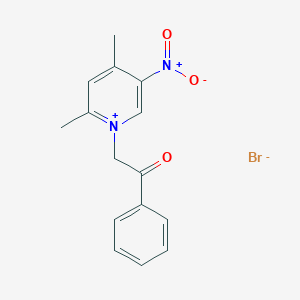
![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)
